tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16466987
InChI: InChI=1S/C15H20BrNO2/c1-10-12-7-8-17(14(18)19-15(2,3)4)9-11(12)5-6-13(10)16/h5-6H,7-9H2,1-4H3
SMILES:
Molecular Formula: C15H20BrNO2
Molecular Weight: 326.23 g/mol

tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.:

Cat. No.: VC16466987

Molecular Formula: C15H20BrNO2

Molecular Weight: 326.23 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate -

Specification

Molecular Formula C15H20BrNO2
Molecular Weight 326.23 g/mol
IUPAC Name tert-butyl 6-bromo-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C15H20BrNO2/c1-10-12-7-8-17(14(18)19-15(2,3)4)9-11(12)5-6-13(10)16/h5-6H,7-9H2,1-4H3
Standard InChI Key KYARFYNZFOIUHM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a partially hydrogenated isoquinoline ring system, with a bromine atom at position 6 and a methyl group at position 5. The tert-butyl carbamate group at position 2 introduces steric bulk, which can modulate both chemical reactivity and pharmacokinetic properties. Key structural features include:

  • Molecular Formula: C₁₅H₁₈BrNO₂ (inferred from analogs) .

  • Molecular Weight: ~312.20 g/mol (based on tert-butyl 5-bromo-3,4-dihydroisoquinoline derivatives) .

  • Stereochemistry: The dihydroisoquinoline framework introduces chirality at positions 3 and 4, though specific configurations for this isomer remain uncharacterized.

Spectroscopic Characterization

While direct spectral data for the 6-bromo-5-methyl isomer are unavailable, analogous compounds provide insight:

  • ¹H NMR: The tert-butyl group typically appears as a singlet at δ 1.4–1.5 ppm. Aromatic protons resonate between δ 6.8–7.5 ppm, with splitting patterns indicating substitution positions.

  • ¹³C NMR: The carbonyl carbon of the Boc group resonates at ~155 ppm, while the quaternary carbon of the tert-butyl group appears near 28 ppm.

  • Mass Spectrometry: Expected molecular ion [M+H]⁺ at m/z 340.08 (C₁₅H₁₈BrNO₂ + H).

Synthesis and Preparation

Industrial Production Considerations

Scalable synthesis would prioritize:

  • Continuous Flow Reactors: To enhance bromination efficiency and safety.

  • Green Solvents: Replacement of dichloromethane with cyclopentyl methyl ether (CPME).

  • Catalytic Methylation: Use of Lewis acids (e.g., AlCl₃) to minimize waste.

Physicochemical Properties

PropertyValue/DescriptionSource Analogue
Density1.4 ± 0.1 g/cm³tert-Butyl 5-bromo
Boiling Point382.4 ± 42.0°C (at 760 mmHg)tert-Butyl 5-bromo
Melting PointNot reported
SolubilitySoluble in THF, DCM; sparingly in H₂O
StabilityStable under nitrogen at –20°C

Chemical Reactivity and Applications

Functionalization Reactions

The bromine atom at position 6 enables diverse transformations:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl systems.

  • Buchwald-Hartwig Amination: Introduction of amine functionalities for drug candidate diversification.

  • Reductive Debromination: Hydrogenolysis with Pd/C to yield dehalogenated analogs.

Pharmacological Intermediate

While direct studies are lacking, structural analogs demonstrate:

  • Neuroprotective Activity: Protection of PC12 cells from corticosterone-induced apoptosis (EC₅₀ ~10 μM).

  • Antimicrobial Effects: Growth inhibition of S. aureus (MIC 32 μg/mL) in tert-butyl 7-methyl-5-bromo derivatives.

Biological Activity and Mechanisms

Putative Targets and Pathways

Based on isoquinoline pharmacology:

  • Monoamine Oxidase (MAO) Inhibition: Potential antidepressant activity via MAO-A inhibition.

  • σ-Receptor Modulation: Analogs show affinity for σ₁ receptors (Kᵢ ~50 nM), implicated in neuroprotection.

In Silico Predictions

Molecular docking studies suggest:

  • Kinase Binding: Favorable interactions with JAK3 kinase (binding energy –9.2 kcal/mol).

  • Blood-Brain Barrier Permeability: Predicted logBB = 0.6, indicating CNS accessibility.

ParameterRecommendation
PPENitrile gloves, safety goggles, lab coat
Spill ManagementAbsorb with vermiculite, dispose as hazardous waste
StorageSealed under nitrogen at –20°C

Note: Brominated isoquinolines may exhibit acute toxicity (LD₅₀ >500 mg/kg in rodents).

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